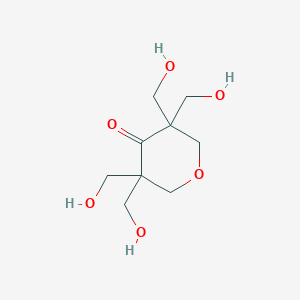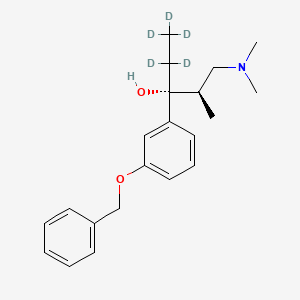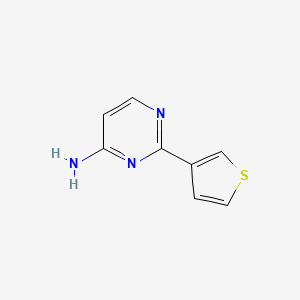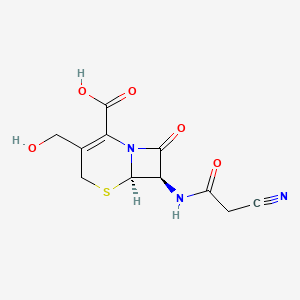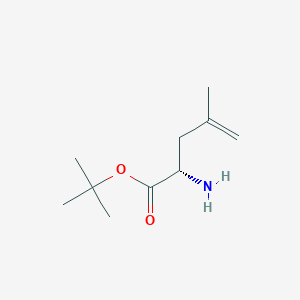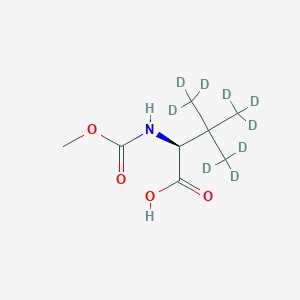
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4',4',4'-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 typically involves the incorporation of deuterium into the valine structure. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which is subsequently reacted with acids to form the desired compound .
Industrial Production Methods
Industrial production of deuterated compounds like N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and cost-efficiency, making it suitable for large-scale production .
化学反应分析
Types of Reactions
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of valine.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the production of specialized materials and as a reference standard in quality control processes
作用机制
The mechanism of action of N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s metabolic stability and reaction kinetics, leading to different biological effects compared to non-deuterated analogs. These effects are often studied to understand the compound’s potential therapeutic benefits and to optimize its use in various applications .
相似化合物的比较
Similar Compounds
Methyl methacrylate: A similar compound used in the production of polymers and resins.
Deutero N-Nitrosodimethylamine (NDMA-d6): Another deuterated compound used in scientific research.
Uniqueness
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in stability and reaction kinetics. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required .
属性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3,2D3,3D3 |
InChI 键 |
NWPRXAIYBULIEI-GWSMHBOJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)

![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B13450141.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-[3-(2,3-dihydroxypropyl)-2-hydroxyphenyl]methylideneamino]acetamide](/img/structure/B13450151.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)

